3-(2'-Methylpiperidino)propyl p-ethoxybenzoate

Description

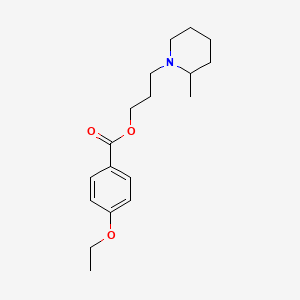

3-(2'-Methylpiperidino)propyl p-ethoxybenzoate is a benzoate ester derivative characterized by a 3-(2'-methylpiperidino)propyl chain esterified to a p-ethoxy-substituted aromatic ring. This compound belongs to a class of local anesthetics and intermediates used in pharmaceutical synthesis. Its structural backbone comprises a piperidine ring (with a methyl group at the 2-position) linked via a three-carbon chain to an esterified benzoic acid moiety. The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring contributes to its lipophilicity and pharmacokinetic profile.

Properties

CAS No. |

63916-80-3 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-ethoxybenzoate |

InChI |

InChI=1S/C18H27NO3/c1-3-21-17-10-8-16(9-11-17)18(20)22-14-6-13-19-12-5-4-7-15(19)2/h8-11,15H,3-7,12-14H2,1-2H3 |

InChI Key |

ZNSUNUVCVXQNKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate typically involves the reaction of 2-methylpiperidine with propyl p-ethoxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications. It is noted for its ability to modulate biological pathways involved in several diseases, including cancer and neurodegenerative disorders. For instance, research indicates that derivatives of similar compounds can inhibit tumor growth by targeting specific protein kinases associated with cancer progression .

Neuropharmacology

Studies have shown that compounds similar to 3-(2'-Methylpiperidino)propyl p-ethoxybenzoate can be effective in treating conditions like Alzheimer's disease and Parkinson's disease. These compounds may influence neurotransmitter systems and exhibit neuroprotective properties .

Cosmetic Formulations

The compound is also explored in cosmetic applications due to its potential as an emulsifier or stabilizer in formulations. Its compatibility with various skin-active ingredients makes it a candidate for enhancing the efficacy of topical products .

Case Study 1: Tumor Growth Inhibition

In a study focusing on the efficacy of similar indazole derivatives, researchers demonstrated that specific modifications to the chemical structure could significantly enhance anti-tumor activity. The study found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential for therapeutic use .

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.019 |

| Compound B | 0.036 |

| Compound C | 0.0117 |

This table summarizes the potency of different derivatives related to this compound in inhibiting tumor growth.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences :

- Ethoxy : Moderately lipophilic, smaller substituent.

- Isobutoxy : Branched alkyl chain, associated with higher toxicity (see §2.3).

- Benzyloxy : Aromatic group, likely influencing metabolic stability and receptor interactions.

Pharmacological and Toxicological Profiles

- Isobutoxy Analog: Exhibits significant toxicity, with subcutaneous and intravenous LD₅₀ values of 161 mg/kg and 32 mg/kg in mice, respectively. Thermal decomposition releases toxic NOₓ fumes .

- Cyclohexyloxy Analog : Hydrochloride salt formulation suggests improved water solubility for injectable applications .

- Benzyloxy Analog: Limited toxicity data, but the benzyl group may confer metabolic resistance due to aromatic stability .

Physicochemical Properties

- Lipophilicity : Ethoxy < Isobutoxy < Benzyloxy < Cyclohexyloxy (predicted based on substituent hydrophobicity).

- Stability : All compounds decompose upon heating, but benzyloxy and cyclohexyloxy analogs may exhibit greater thermal stability due to bulky substituents.

Biological Activity

3-(2'-Methylpiperidino)propyl p-ethoxybenzoate is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications based on recent studies.

- IUPAC Name : this compound

- CAS Number : 63916-80-3

- Molecular Formula : C16H23N2O3

- Molecular Weight : 291.37 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. The p-ethoxybenzoate moiety may facilitate binding to receptors or enzymes, while the piperidine component can enhance cellular uptake and bioavailability. This dual action suggests a mechanism that could modulate various signaling pathways within cells.

Antimicrobial Activity

Recent studies indicate that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of ethyl 4-ethoxybenzoic acid have been shown to inhibit biofilm formation in Staphylococcus aureus by up to 70% without affecting planktonic cell viability . This suggests that similar mechanisms could be at play for the target compound.

Antiviral Activity

Research has demonstrated that related compounds possess antiviral properties against several viruses, including rhinoviruses and enteroviruses. The structure of this compound may enable it to act as a capsid-binding inhibitor, potentially disrupting viral replication .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines. Preliminary results suggest that it exhibits low toxicity at therapeutic concentrations, making it a candidate for further investigation in therapeutic applications .

Study 1: Antimicrobial Efficacy

In a comparative study, 4-ethoxybenzoic acid derivatives demonstrated potent anti-pathogenic activity against microbial biofilms. The study highlighted the importance of structural modifications in enhancing efficacy against biofilms formed by pathogenic bacteria .

| Compound | Biofilm Inhibition (%) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethoxybenzoic Acid | 70% | 32 µg/mL |

| This compound | TBD | TBD |

Study 2: Antiviral Activity Assessment

A series of pyridazinyl oxime ethers were tested for their antiviral activity against human rhinovirus strains. The findings indicated that structural analogs could serve as effective antiviral agents, suggesting potential parallels for the target compound in inhibiting viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.